(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester
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Description
The compound “(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester” is an amino acid derivative with a benzyl ether and a tert-butyl ester group . The benzyl ether group is a common protecting group used in organic synthesis, and the tert-butyl ester group is a common ester group that can increase the lipophilicity of a compound .
Molecular Structure Analysis
The compound likely has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid/ester group), which is indicated by the “(S)” in its name . This means the compound can exist in two mirror-image forms (enantiomers) that are not superimposable.Chemical Reactions Analysis
The compound contains functional groups (amino group, ester group, and ether group) that can undergo a variety of chemical reactions . For example, the ester group can be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups . For example, the presence of the ester group could make it more lipophilic (fat-soluble) than the corresponding carboxylic acid.Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)18(21)13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-12,18H,13-14,21H2,1-3H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKSHPOOMGXGM-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester |
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